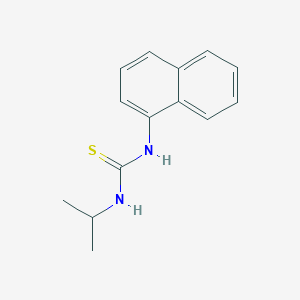
1-(naphthalen-1-yl)-3-(propan-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-1-yl)-3-(propan-2-yl)thiourea (NPTU) is an organic compound belonging to the thiourea family. It is a white solid that is soluble in water and various organic solvents. NPTU has been used in a variety of scientific research applications, including as a catalyst in organic synthesis and as a reagent in biochemical and physiological studies. In
Scientific Research Applications
1-(naphthalen-1-yl)-3-(propan-2-yl)thiourea has been used in a variety of scientific research applications, including as a catalyst in organic synthesis and as a reagent in biochemical and physiological studies. In organic synthesis, this compound has been used as a catalyst for the synthesis of various organic compounds, including amines, ketones, and aldehydes. In biochemical and physiological studies, this compound has been used as a reagent to study the effects of various drugs on cellular metabolism and to measure the concentrations of various enzymes, hormones, and other biomolecules.
Mechanism of Action
The mechanism of action of 1-(naphthalen-1-yl)-3-(propan-2-yl)thiourea is not fully understood. However, it is believed that this compound acts as a catalyst for the synthesis of various organic compounds by facilitating the formation of a nucleophilic species. This nucleophilic species is then able to react with the substrate, resulting in the synthesis of the desired product. Additionally, this compound is believed to interact with various biomolecules, such as enzymes, hormones, and other biomolecules, resulting in changes in their activity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In biochemical studies, this compound has been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, this compound has been found to interact with various hormones, including insulin and glucagon, resulting in changes in their activity. In physiological studies, this compound has been found to have anti-inflammatory, anti-cancer, and anti-bacterial effects.
Advantages and Limitations for Lab Experiments
1-(naphthalen-1-yl)-3-(propan-2-yl)thiourea has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and can be stored in aqueous solutions for long periods of time. Additionally, this compound is relatively non-toxic and has low reactivity, making it safe to use in laboratory experiments. However, this compound also has some limitations. It is not very soluble in organic solvents, making it difficult to use in certain types of experiments. Additionally, this compound is not very stable and is prone to decomposition, making it unsuitable for use in long-term experiments.
Future Directions
There are a number of potential future directions for 1-(naphthalen-1-yl)-3-(propan-2-yl)thiourea research. One potential direction is to further explore the biochemical and physiological effects of this compound and to develop new applications for it. Additionally, further research could be conducted on the mechanism of action of this compound and how it interacts with various biomolecules. Finally, research could be conducted to improve the synthesis methods of this compound and to develop new methods of synthesis.
Synthesis Methods
1-(naphthalen-1-yl)-3-(propan-2-yl)thiourea can be synthesized via a variety of methods, including the reaction of naphthalene-1-thiol with propan-2-yl isothiocyanate in the presence of a base. This method yields a pure product in high yield. Other methods of synthesis include the reaction of naphthalene-1-thiol with propan-2-yl isocyanate, the reaction of naphthalene-1-thiol with propan-2-yl thiocyanate, and the reaction of naphthalene-1-thiol with propan-2-yl thiourea.
properties
IUPAC Name |
1-naphthalen-1-yl-3-propan-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c1-10(2)15-14(17)16-13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZCNPBFWWAIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

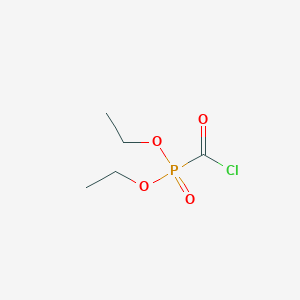

![Carbamic acid, methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B6612863.png)

![6-chloro-2,3-dimethylpyrido[2,3-b]pyrazine](/img/structure/B6612872.png)

![3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine](/img/structure/B6612891.png)
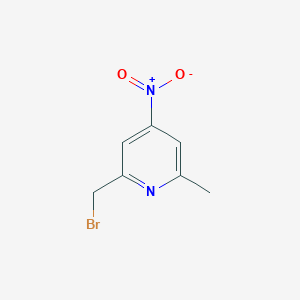
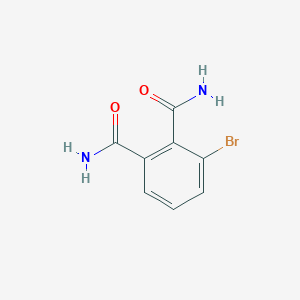
![Methyl 2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]amino]-4,5-dimethylbenzoate](/img/structure/B6612917.png)

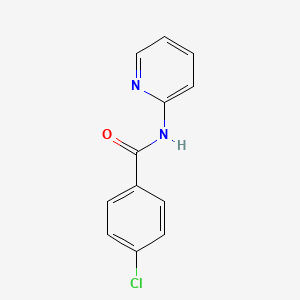
![N-[3-[(Cyclopropylamino)carbonyl]phenyl]-2-[(4-fluorophenyl)methoxy]benzamide](/img/structure/B6612941.png)
